molecular formula C7H6INO2S B8517215 1-Iodo-3-methylsulfanyl-5-nitro-benzene

1-Iodo-3-methylsulfanyl-5-nitro-benzene

Cat. No.: B8517215
M. Wt: 295.10 g/mol
InChI Key: GPOIOFUIRAQYLO-UHFFFAOYSA-N
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Description

1-Iodo-3-methylsulfanyl-5-nitro-benzene is a halogenated aromatic compound with the molecular formula C₇H₅INOS. It features three distinct substituents on the benzene ring:

  • Iodo (-I) at position 1.
  • Methylsulfanyl (-SCH₃) at position 3.
  • Nitro (-NO₂) at position 4.

This compound is of interest in organic synthesis due to the interplay of electron-withdrawing (nitro) and electron-donating (methylsulfanyl) groups, which influence its reactivity in electrophilic substitution and cross-coupling reactions. Its molar mass is approximately 294.0 g/mol, calculated based on atomic weights.

Properties

Molecular Formula

C7H6INO2S

Molecular Weight

295.10 g/mol

IUPAC Name

1-iodo-3-methylsulfanyl-5-nitrobenzene

InChI

InChI=1S/C7H6INO2S/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3

InChI Key

GPOIOFUIRAQYLO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)[N+](=O)[O-])I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparison

Compound A : 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS: 2366994-47-8)
Property 1-Iodo-3-methylsulfanyl-5-nitro-benzene 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene
Molecular Formula C₇H₅INOS C₇H₂BrF₃INO₃
Molar Mass (g/mol) ~294.0 411.9
Substituents 1-I, 3-SCH₃, 5-NO₂ 1-Br, 2-I, 3-NO₂, 5-O(CF₃)
Electronic Effects Mixed (NO₂: EWG; SCH₃: EDG) Dominantly EWG (NO₂, OCF₃)

Key Differences :

  • Substituent Positions : The iodo group in the target compound is at position 1, whereas in Compound A, bromine occupies position 1, and iodine is at position 2.
  • Functional Groups : Compound A includes a trifluoromethoxy (-OCF₃) group (strongly electron-withdrawing) at position 5, contrasting with the methylsulfanyl (-SCH₃) group (mildly electron-donating) in the target compound.
  • Molar Mass : Compound A’s higher molar mass (411.9 vs. 294.0 g/mol) is attributed to bromine and the trifluoromethoxy group.
Impact on Reactivity :
  • The nitro group at position 3 in Compound A directs electrophilic attacks to meta positions, while the target compound’s nitro at position 5 may favor para substitution relative to the methylsulfanyl group.
  • The trifluoromethoxy group in Compound A enhances lipophilicity and stability against metabolic degradation compared to the methylsulfanyl group .

Comparison with Chlorinated Biphenyl Derivatives

lists chlorinated biphenyls such as 1,3-dichloro-5-(3-chlorophenyl)benzene (CAS: 52663-72-6) and 2,4,5,3',4',5'-hexachlorobiphenyl . While these share halogenated aromatic frameworks, they differ fundamentally from the target compound:

  • Structural Divergence : Biphenyl systems lack nitro or methylsulfanyl groups, focusing instead on polychlorinated frameworks.
  • Applications: Chlorinated biphenyls are historically linked to industrial applications (e.g., dielectric fluids) but are now recognized as persistent environmental pollutants. In contrast, the target compound’s nitro and sulfur-containing groups suggest utility in fine chemical synthesis.

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